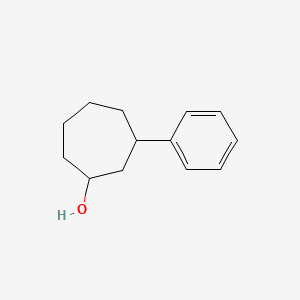
3-Phenylcycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylcycloheptan-1-ol is a chemical compound with the CAS Number: 19217-56-2 . It has a molecular weight of 190.29 and its IUPAC name is 3-phenylcycloheptanol .
Molecular Structure Analysis
The molecular formula of this compound is C13H18O . The InChI code for this compound is 1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry
- 3-Phenylcycloheptan-1-ol and related compounds have been explored in organic synthesis. For example, cerium(III) chloride has been used to open oxabicycles with methyllithium, producing substituted cycloheptenes containing multiple stereocenters, useful for polypropionate synthesis (Lautens, Frutos & Stammers, 1999).
- Similar compounds, such as phenylimidazo thiazolo benzocycloheptene derivatives, have been synthesized and shown potential as anti-inflammatory agents (Nagarapu & Rao, 2001).
Biochemistry and Pharmacology
- Phenyl-γ-valerolactones and phenylvaleric acids, structurally related to this compound, are key metabolites in understanding the health features of flavan-3-ols. These compounds are the main metabolites of flavan-3-ols, significant in dietary flavonoid intake (Mena et al., 2019).
Fungal Biology and Agriculture
- Compounds structurally related to this compound, like 1-Octen-3-ol, play roles in fungal biology. For example, 1-Octen-3-ol inhibits conidia germination of Penicillium paneum and affects fungal membrane permeability and protein composition, highlighting its potential significance in agricultural settings (Chitarra, Abee, Rombouts & Dijksterhuis, 2005).
Synthetic Strategies and Chemical Analysis
- In synthetic chemistry, this compound and related compounds are used in various synthetic strategies. For instance, 1-Phenyl-1H-pyrazol-3-ol is a versatile synthon for preparing various 1-phenyl-1H-pyrazole derivatives, illustrating the compound's utility in chemical synthesis (Arbačiauskienė et al., 2009).
- Analytical characterization studies involve related compounds, such as 1-phenyl-1-cyclohexene, to understand their metabolic pathways, crucial in drug metabolism and disposition research (Martin et al., 1982).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylcycloheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFIUJVBSBVHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
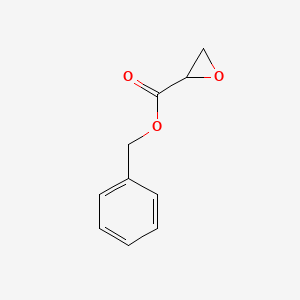
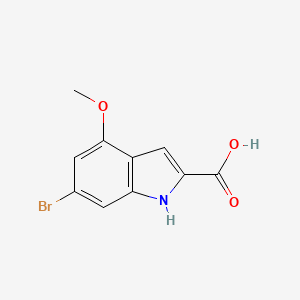

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
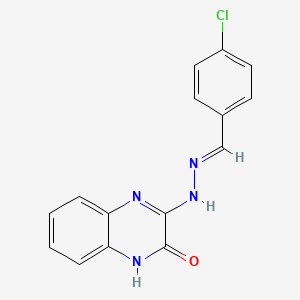
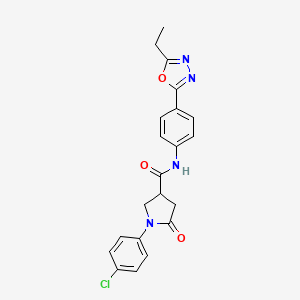
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)